5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride
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Overview
Description
5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride is a chemical compound with the molecular formula C10H18ClN5O. It is known for its unique structure, which includes a pyrimidine ring substituted with a cyclohexyl group and three amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride typically involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5
Properties
CAS No. |
5177-58-2 |
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Molecular Formula |
C10H18ClN5 |
Molecular Weight |
243.74 g/mol |
IUPAC Name |
5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H17N5.ClH/c11-9-8(6-13-10(12)15-9)14-7-4-2-1-3-5-7;/h6-7,14H,1-5H2,(H4,11,12,13,15);1H |
InChI Key |
YCBOZRPSNLBOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CN=C(N=C2N)N.Cl |
Origin of Product |
United States |
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